molecular formula C10H11ClO B12885157 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 78027-51-7

5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B12885157
CAS No.: 78027-51-7
M. Wt: 182.64 g/mol
InChI Key: KJTJGPBNILANTK-UHFFFAOYSA-N
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Description

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported for the preparation of benzofuran derivatives, which can be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized benzofuran derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria by targeting bacterial enzymes . Additionally, the compound’s anticancer activity may be attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran can be compared with other similar compounds, such as:

    2,3-Dihydrobenzofuran: Lacks the chlorine and methyl substituents, resulting in different chemical and biological properties.

    5-Chloro-2,3-dihydrobenzofuran: Similar structure but without the dimethyl groups, which may affect its reactivity and applications.

    2,2-Dimethyl-2,3-dihydrobenzofuran:

The presence of the chlorine atom and two methyl groups in 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran makes it unique compared to these similar compounds, potentially offering distinct advantages in terms of reactivity and biological activity .

Properties

IUPAC Name

5-chloro-2,2-dimethyl-3H-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTJGPBNILANTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600553
Record name 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78027-51-7
Record name 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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